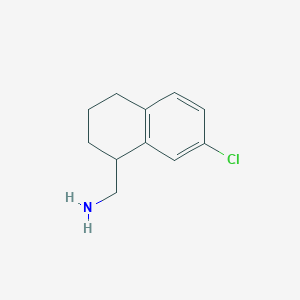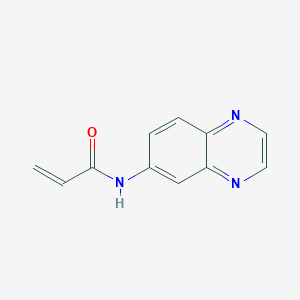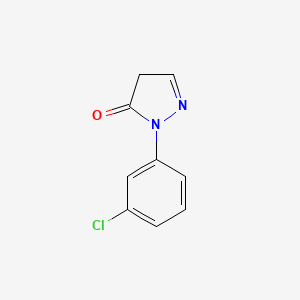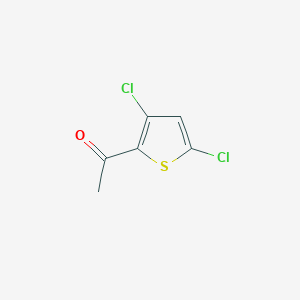
3-methoxy-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with methoxy and dione functional groups, making it a valuable scaffold for drug development and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 3-Methoxyquinazoline-2,4(1H,3H)-dione may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact .
化学反応の分析
Types of Reactions: 3-Methoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
3-Methoxyquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 3-Methoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Quinazoline-2,4(1H,3H)-dione: Lacks the methoxy group, which can affect its biological activity and solubility.
3-Methylquinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical reactivity and biological properties.
3-Ethoxyquinazoline-2,4(1H,3H)-dione: Contains an ethoxy group, which can influence its pharmacokinetics and interactions with biological targets.
Uniqueness: The presence of the methoxy group in 3-Methoxyquinazoline-2,4(1H,3H)-dione enhances its lipophilicity and may improve its ability to cross biological membranes. This structural feature can also influence its binding affinity to molecular targets, making it a unique and valuable compound for drug discovery and other scientific research applications.
特性
CAS番号 |
41120-18-7 |
|---|---|
分子式 |
C9H8N2O3 |
分子量 |
192.17 g/mol |
IUPAC名 |
3-methoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-14-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) |
InChIキー |
AUHDNNHRDJYDDO-UHFFFAOYSA-N |
正規SMILES |
CON1C(=O)C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)



![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)
![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)








